4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol - 1021023-73-3

4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol

Catalog Number: EVT-3010472
CAS Number: 1021023-73-3
Molecular Formula: C13H13N5O
Molecular Weight: 255.281
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

General Information:

Pyrazolo[3,4-d]pyrimidines represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. These compounds serve as structural analogs of purines, which are essential components of DNA and RNA. [] This structural similarity enables pyrazolo[3,4-d]pyrimidines to interact with various biological targets, including enzymes and receptors, making them attractive candidates for drug discovery and development. []

Role in Scientific Research:

  • Kinase inhibitors: Targeting specific kinases, such as PI3K, mTOR, and FLT3, which are involved in cell signaling pathways implicated in cancer and other diseases. [, , , , , , ]
  • Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains. [, ]
  • Anti-inflammatory agents: Demonstrating potential in reducing inflammation. []
  • Antioxidant agents: Showing the ability to scavenge free radicals. []
Synthesis Analysis

Several synthetic approaches for pyrazolo[3,4-d]pyrimidine derivatives are described in the provided literature, often involving multi-step reactions with various starting materials and reagents. A common strategy utilizes substituted pyrazoles as starting materials, followed by condensation and cyclization reactions to build the pyrimidine ring. [, , , , , , ]

Molecular Structure Analysis

The reactivity of pyrazolo[3,4-d]pyrimidines stems from the presence of multiple nitrogen atoms and their ability to participate in various chemical reactions. [, , , , , ]

For example, the amino group at the 4-position can undergo reactions such as acylation, alkylation, and condensation with aldehydes. [, ] The pyrimidine ring can also undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. []

Mechanism of Action

The mechanism of action for pyrazolo[3,4-d]pyrimidines varies depending on the specific compound and its target. [, , , , , , ]

For example, some pyrazolo[3,4-d]pyrimidine derivatives act as kinase inhibitors by competitively binding to the ATP-binding site of the kinase, thereby inhibiting its catalytic activity. [, , , ] Other mechanisms involve:

  • Interfering with DNA or RNA synthesis: Due to their structural similarity to purines, some pyrazolo[3,4-d]pyrimidines can interfere with nucleic acid synthesis, leading to antitumor or antimicrobial effects. []
  • Modulating signaling pathways: By binding to specific receptors or enzymes involved in signaling cascades, pyrazolo[3,4-d]pyrimidines can alter cellular processes, such as cell proliferation, differentiation, or apoptosis. [, , ]
Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol" would dictate its solubility, stability, and bioavailability, influencing its potential applications. [, , ]

Techniques like X-ray crystallography [], NMR spectroscopy [], and computational methods like DFT calculations [] can provide valuable insights into the structural features, electronic properties, and intermolecular interactions of such compounds, contributing to a better understanding of their physicochemical behavior.

Sapanisertib

  • Compound Description: Sapanisertib is a known inhibitor of the PI3K/AKT/mTOR pathway, crucial for cellular functions like growth and metabolism. It specifically targets this pathway, which is also significant for cell and tissue growth. []
  • Relevance: While Sapanisertib contains a benzo[d]oxazol-5-yl-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin core, it shares the 1H-pyrazolo[3,4-d]pyrimidine moiety with 4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol. This shared structural feature links the two compounds and highlights the importance of this specific scaffold in developing inhibitors for the PI3K/AKT/mTOR pathway. []

Dactolisib

  • Compound Description: Dactolisib acts as an inhibitor of the PI3K/AKT/mTOR pathway. []
  • Relevance: Structurally, Dactolisib features a quinolin-3-yl-2,3-dihydroimidazo[4,5-c]quinoline scaffold. Although this differs from 4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol, both compounds are grouped within the same category of PI3K/AKT/mTOR pathway inhibitors. This categorization underscores their shared biological activity despite structural differences. []

(S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372)

  • Compound Description: (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) acts as a potent and selective inhibitor of PI3Kδ. It demonstrates significant effectiveness in managing chronic obstructive pulmonary disease (COPD), showing promise as a potential therapeutic candidate. []
  • Relevance: Both (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one and 4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol share the 1H-pyrazolo[3,4-d]pyrimidine core. This shared structural element suggests their potential relevance in targeting similar biological pathways, despite the additional substituents present in (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one. []

4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives

  • Compound Description: This series of novel compounds was designed as potential dual PI3K/mTOR inhibitors using molecular docking studies. [] Some of these derivatives showed promising binding affinities to the target proteins, specifically compounds 6 (-10.6 kcal/mol), 12 (-10.7 kcal/mol), 14 (-10.2 kcal/mol), and 16 (-10.2 kcal/mol). In silico analysis suggested they are active on G-protein coupled receptors and adhere to the Lipinski rule of five, indicating potential drug-likeness. []
  • Relevance: These derivatives share the core 1H-pyrazolo[3,4-d]pyrimidine structure with 4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol. This structural similarity, along with their design as PI3K/mTOR inhibitors, suggests that the target compound might possess similar biological activities. []

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

  • Compound Description: 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) is a highly potent type II FLT3 kinase inhibitor designed to overcome resistance in FLT3-ITD positive AML. []
  • Relevance: This compound shares the 1H-pyrazolo[3,4-d]pyrimidine core structure with 4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol, and both feature a phenyl group attached to the pyrimidine ring. This structural similarity, although with different substituents, places these compounds within a similar chemical space and suggests they may interact with related biological targets. []

Properties

CAS Number

1021023-73-3

Product Name

4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol

IUPAC Name

4-[2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)ethyl]phenol

Molecular Formula

C13H13N5O

Molecular Weight

255.281

InChI

InChI=1S/C13H13N5O/c19-10-3-1-9(2-4-10)5-6-14-12-11-7-17-18-13(11)16-8-15-12/h1-4,7-8,19H,5-6H2,(H2,14,15,16,17,18)

InChI Key

OQRWWTCTHDGACK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNC2=NC=NC3=C2C=NN3)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.